

Unveiling the Potency of AMG 837 Calcium Hydrate: A Technical Guide

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Compound of Interest

Compound Name: AMG 837 calcium hydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of **AMG 837 calcium hydrate**, a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document collates key data on its mechanism of action, binding characteristics, and efficacy, supported by detailed experimental protocols and visual representations of its signaling pathways and experimental workflows.

Core Pharmacological Attributes

AMG 837 is a novel, orally bioavailable small molecule that has demonstrated significant potential in preclinical studies for the treatment of type 2 diabetes.^{[1][2][3][4]} It enhances glucose-stimulated insulin secretion (GSIS) by activating GPR40, a receptor predominantly expressed on pancreatic β -cells.^{[5][6]} The activity of AMG 837 is glucose-dependent, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.^[6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of AMG 837.

Table 1: In Vitro Activity of AMG 837

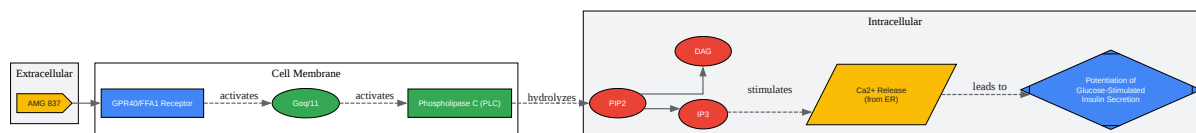
Assay Type	Cell Line/System	Species	Parameter	Value (nM)	Reference(s)
GTPyS Binding	A9_GPR40 cell membranes	Human	EC50	1.5 ± 0.1	[5] [6]
Inositol Phosphate Accumulation	A9_GPR40 cells	Human	EC50	7.8 ± 1.2	[5] [6]
Aequorin Ca2+ Flux	CHO cells expressing GPR40	Human	EC50	13.5	[7] [8]
Aequorin Ca2+ Flux	CHO cells expressing GPR40	Mouse	EC50	22.6	[7]
Aequorin Ca2+ Flux	CHO cells expressing GPR40	Rat	EC50	31.7	[7]
Glucose-Stimulated Insulin Secretion	Isolated mouse islets	Mouse	EC50	142 ± 20	[6]
Radioligand Binding ([³ H]AMG 837)	A9 membranes expressing FFA1	-	Kd	3.6	[9]

Table 2: In Vivo Efficacy of AMG 837 in Rodent Models

Animal Model	Dosing Regimen	Effect	Reference(s)
Normal Sprague-Dawley Rats	Single oral gavage (0.03, 0.1, 0.3 mg/kg)	Lowered glucose excursions and increased GSIS during IPGTT.	[10]
Obese Zucker Fatty Rats	Single oral gavage (0.03, 0.1, 0.3 mg/kg)	Lowered glucose excursions and increased GSIS during IPGTT.	[10]
Obese Zucker Fatty Rats	Daily oral gavage for 21 days (0.03, 0.1, 0.3 mg/kg)	Sustained improvement in glucose tolerance. Decrease in glucose AUC of 17%, 34%, and 39% respectively.	[5][6]

Mechanism of Action and Signaling Pathway

AMG 837 acts as a partial agonist at the GPR40 receptor.[1][5] GPR40 is coupled to the Gαq class of G-proteins.[5][6] Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to an increase in cytosolic Ca²⁺ concentration. This elevation in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[11]



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GPR40 signaling pathway activated by AMG 837.

Detailed Experimental Protocols

In Vitro Assays

1. GTPγS Binding Assay^[5]^[6]

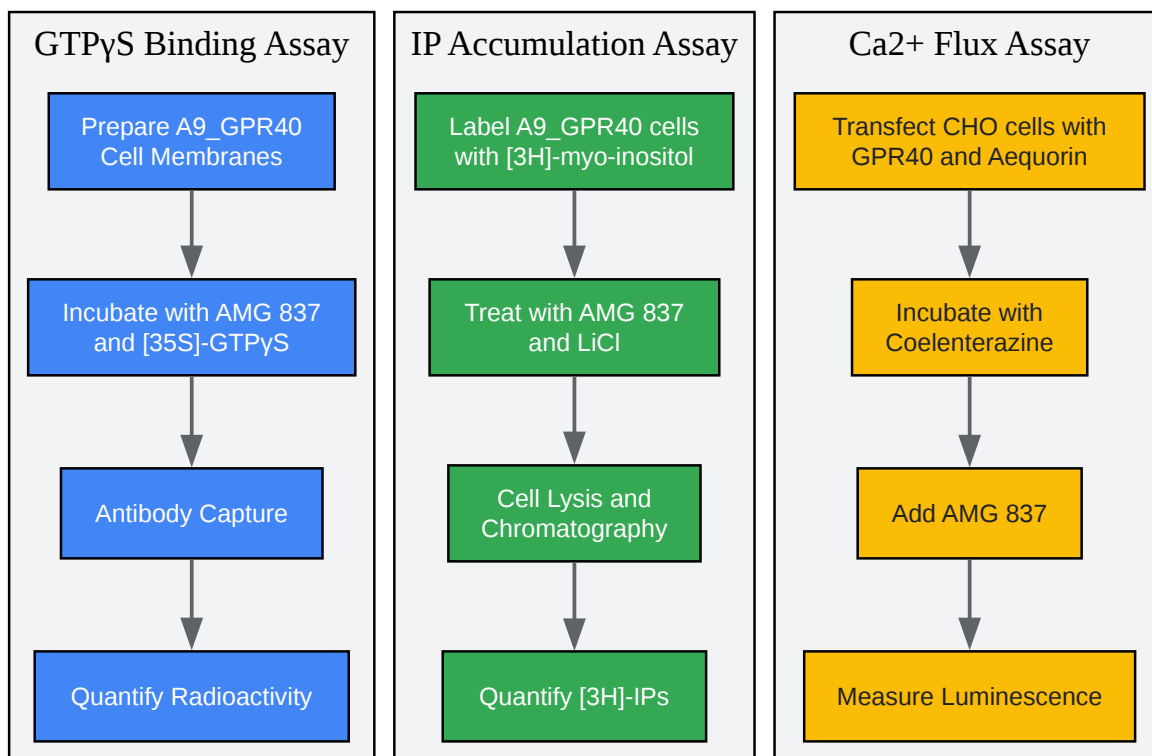
- Objective: To determine the ability of AMG 837 to activate GPR40 by measuring the binding of [35S]-GTPγS to Gαq proteins.
- Cell Line: A9 cell line stably overexpressing human GPR40 (A9_GPR40).
- Methodology:
 - Prepare cell membranes from A9_GPR40 cells.
 - Incubate the cell membranes with varying concentrations of AMG 837 in the presence of [35S]-GTPγS.
 - The agonist-stimulated [35S]-GTPγS binding is measured using an antibody capture method.
 - The amount of bound radioactivity is quantified to determine the EC50 value.

2. Inositol Phosphate (IP) Accumulation Assay^[5]^[6]

- Objective: To measure the functional consequence of GPR40 activation by quantifying the accumulation of the second messenger inositol phosphate.
- Cell Line: A9_GPR40 cells.
- Methodology:
 - Culture A9_GPR40 cells and label with [3H]-myo-inositol.
 - Expose the cells to different concentrations of AMG 837 in the presence of LiCl (to inhibit inositol monophosphatase).
 - Lyse the cells and separate the inositol phosphates using chromatography.
 - Quantify the amount of [3H]-inositol phosphates to determine the EC50 value.

3. Calcium (Ca²⁺) Flux Assay[1][10]

- Objective: To measure the increase in intracellular calcium concentration following GPR40 activation.
- Cell Line: CHO cells transiently or stably expressing GPR40 and aequorin (a Ca²⁺-sensitive bioluminescent reporter).
- Methodology:
 - Co-transfect CHO cells with a GPR40 expression plasmid and an aequorin expression plasmid.
 - Incubate the cells with coelenterazine, the substrate for aequorin.
 - Add varying concentrations of AMG 837 to the cells.
 - Measure the resulting luminescence using a luminometer, which is proportional to the intracellular Ca²⁺ concentration.
 - Calculate the EC50 value from the dose-response curve.



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Workflow for key in vitro pharmacological assays.

In Vivo Studies

1. Intraperitoneal Glucose Tolerance Test (IPGTT)^[10]

- Objective: To evaluate the effect of AMG 837 on glucose disposal in vivo.
- Animal Models: Normal Sprague-Dawley rats and obese Zucker fatty rats.
- Methodology:
 - Fast the animals overnight.
 - Administer AMG 837 or vehicle via oral gavage.
 - After a specified time (e.g., 30 minutes), administer an intraperitoneal bolus of glucose.

- Collect blood samples at various time points post-glucose challenge.
- Measure blood glucose and insulin levels.
- Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.



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Experimental workflow for the in vivo IPGTT.

Selectivity and Plasma Protein Binding

AMG 837 demonstrates high selectivity for GPR40 over other free fatty acid receptors such as GPR41, GPR43, and GPR120, with EC₅₀ values greater than 10,000 nM for these off-target receptors.[12] However, weak inhibition of the α 2-adrenergic receptor (IC₅₀: 3 μ M) has been noted.[12] AMG 837 is extensively bound to plasma proteins, with 98.7% binding observed in human plasma.[5][6] This high degree of plasma protein binding, particularly to albumin, can reduce its free concentration and thus its apparent potency in the presence of serum.[5][6]

Conclusion

AMG 837 calcium hydrate is a potent and selective GPR40 partial agonist with a clear mechanism of action involving the G α q-PLC-Ca²⁺ signaling pathway. Preclinical in vitro and in vivo studies have consistently demonstrated its ability to enhance glucose-stimulated insulin secretion and improve glucose tolerance in rodent models of type 2 diabetes. The detailed pharmacological data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapeutics for metabolic diseases.

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